molecular formula C21H31NO3 B1325703 Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate CAS No. 898771-13-6

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate

Cat. No.: B1325703
CAS No.: 898771-13-6
M. Wt: 345.5 g/mol
InChI Key: PMCRXLOCZBZYQX-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is a chemical compound with the molecular formula C21H31NO3 and a molecular weight of 345.48 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, further connected to an octanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate typically involves the reaction of 3-(pyrrolidinomethyl)benzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
  • Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate

Uniqueness

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is unique due to its specific structural features, such as the position of the pyrrolidinomethyl group on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 8-oxo-8-[3-(pyrrolidin-1-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRXLOCZBZYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643234
Record name Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-13-6
Record name Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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